molecular formula C11H14N2O2 B12997705 2-((Cyclopropyl(pyridin-4-yl)methyl)amino)aceticacid

2-((Cyclopropyl(pyridin-4-yl)methyl)amino)aceticacid

Cat. No.: B12997705
M. Wt: 206.24 g/mol
InChI Key: BFQORWSCEAKNSE-UHFFFAOYSA-N
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Description

2-((Cyclopropyl(pyridin-4-yl)methyl)amino)acetic acid is an organic compound that features a cyclopropyl group, a pyridin-4-yl group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropyl(pyridin-4-yl)methyl)amino)acetic acid typically involves the reaction of cyclopropylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropyl(pyridin-4-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

2-((Cyclopropyl(pyridin-4-yl)methyl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Cyclopropyl(pyridin-4-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)acetic acid: Lacks the cyclopropyl group, which may affect its binding affinity and biological activity.

    Cyclopropylamine derivatives: These compounds share the cyclopropyl group but differ in other functional groups, leading to different chemical and biological properties.

Uniqueness

2-((Cyclopropyl(pyridin-4-yl)methyl)amino)acetic acid is unique due to its combination of a cyclopropyl group, a pyridin-4-yl group, and an aminoacetic acid moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-[[cyclopropyl(pyridin-4-yl)methyl]amino]acetic acid

InChI

InChI=1S/C11H14N2O2/c14-10(15)7-13-11(8-1-2-8)9-3-5-12-6-4-9/h3-6,8,11,13H,1-2,7H2,(H,14,15)

InChI Key

BFQORWSCEAKNSE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=NC=C2)NCC(=O)O

Origin of Product

United States

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